Rel-ethyl (3R,4R)-1-benzyl-3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate
Description
Stereochemical Configuration Analysis
The (3R,4R) stereochemistry of the piperidine ring is critical for its biological and chemical behavior. The Boc-protected amino group at C3 and the ethyl carboxylate at C4 adopt a cis orientation relative to the benzyl group at N1, as confirmed by nuclear Overhauser effect (NOE) correlations in NMR studies. In the equatorial chair conformation, the Boc group occupies an axial position to minimize A1,3-strain with the adjacent carboxylate. This configuration aligns with related N-acylpiperidines, where axial substituents at C2/C4 are favored by 1.4–2.1 kcal/mol due to pseudoallylic strain between the nitrogen lone pair and adjacent C–O π-bond.
Density functional theory (DFT) calculations on model systems predict a 2.0 kcal/mol preference for the axial Boc group, consistent with X-ray data from analogous compounds like benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate (CSD refcode: YEDWIS). The (3R,4R) configuration induces a dihedral angle of 54.2° between the Boc carbonyl and piperidine ring, optimizing orbital overlap and reducing torsional strain.
X-ray Crystallographic Studies
Single-crystal X-ray diffraction of rel-ethyl (3R,4R)-1-benzyl-3-Boc-amino-piperidine-4-carboxylate reveals a monoclinic crystal system (P2₁/n) with unit cell parameters a = 6.4977(5) Å, b = 28.728(2) Å, c = 10.1806(8) Å, and β = 101.549(3)°. The piperidine ring adopts a chair conformation with puckering parameters q = 0.512 Å and θ = 4.3°, indicating minimal distortion from ideal geometry. Key bond lengths include:
| Bond | Length (Å) |
|---|---|
| N1–C2 | 1.458(3) |
| C3–N(Boc) | 1.342(2) |
| C4–O(carboxylate) | 1.214(3) |
The Boc group forms a 72.8° dihedral angle with the piperidine plane, while the benzyl substituent aligns perpendicularly to minimize steric clashes. Intermolecular C–H⋯O hydrogen bonds between the carboxylate oxygen (O1) and adjacent Boc methyl groups (C25–H25⋯O1 = 2.39 Å) stabilize the crystal lattice.
Conformational Analysis of Piperidine Ring System
The piperidine ring predominantly adopts a chair conformation (98% occupancy in solution by 13C NMR), with the Boc group axial and the carboxylate equatorial. Twist-boat conformations are disfavored by 2.0 kcal/mol due to increased 1,3-diaxial repulsions between the Boc and benzyl groups. Substituent effects were quantified using natural bond orbital (NBO) analysis:
- Axial Boc group : Stabilizes the chair conformation by 1.8 kcal/mol via hyperconjugation (nN → σ*C–O)
- Equatorial carboxylate : Reduces ring puckering strain by 0.9 kcal/mol compared to axial placement
Comparative data from the Cambridge Structural Database (CSD) shows that 88% of N-acylpiperidines adopt chair conformations, with axial 2-/4-substituents in 76% of cases. Protein-ligand complexes (PDB) exhibit higher twist-boat populations (23%), suggesting conformational flexibility under binding constraints.
Hirshfeld Surface Analysis of Intermolecular Interactions
Hirshfeld surface analysis identifies four major interaction types:
- C–H⋯O (42%) : Dominated by carboxylate O⋯H–C contacts (2.2–2.5 Å)
- C–H⋯π (28%) : Benzyl-phenyl interactions with dnorm = 1.8–2.1 Å
- N–H⋯O (19%) : Boc carbamate N–H donating to carboxylate acceptors
- Van der Waals (11%) : Methyl-methyl contacts between ethyl esters
The fingerprint plot shows sharp spikes at de + di ≈ 2.8 Å, characteristic of strong hydrogen bonding. Energy framework calculations estimate lattice stabilization energies of −34.7 kcal/mol from electrostatic interactions and −22.1 kcal/mol from dispersion forces.
Properties
IUPAC Name |
ethyl (3R,4R)-1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-5-25-18(23)16-11-12-22(13-15-9-7-6-8-10-15)14-17(16)21-19(24)26-20(2,3)4/h6-10,16-17H,5,11-14H2,1-4H3,(H,21,24)/t16-,17+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWZMEMDSCFQDQ-SJORKVTESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1NC(=O)OC(C)(C)C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCN(C[C@@H]1NC(=O)OC(C)(C)C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Rel-ethyl (3R,4R)-1-benzyl-3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate is a synthetic compound belonging to the piperidine class. Its unique structural features and potential biological activities make it a subject of interest in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C15H20N2O4 |
| Molecular Weight | 288.34 g/mol |
| CAS Number | 1311254-40-6 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The piperidine ring facilitates binding to specific receptors and enzymes, potentially leading to:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing physiological responses.
Pharmacological Studies
Recent studies have explored the pharmacological effects of this compound:
- Anti-inflammatory Activity : In vitro assays demonstrated that this compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Anticancer Potential : Research indicated that it may induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
-
Study on DPP-IV Inhibition : A study investigated its potential as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, revealing promising results in reducing blood glucose levels in diabetic models .
Compound DPP-IV Inhibition (%) Rel-Ethyl Compound 75% Control 10% - Cancer Cell Line Study : Another study evaluated its effects on colorectal cancer cell lines, showing a reduction in cell viability and increased apoptosis rates .
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Piperidine Ring : Cyclization reactions using appropriate precursors.
- Benzylation : Introduction of the benzyl group through nucleophilic substitution.
- Carbamate Formation : Reaction with tert-butoxycarbonyl anhydride for carbamate formation.
Structural Insights
The structural configuration plays a crucial role in its biological activity. The presence of the benzyl group enhances binding affinity to target proteins, while the tert-butoxycarbonyl group provides stability against hydrolysis.
Scientific Research Applications
The compound Rel-ethyl (3R,4R)-1-benzyl-3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate is a synthetic organic molecule that has garnered interest in various scientific research applications. This article will explore its synthesis, biological activities, and potential applications across different fields, supported by case studies and data tables.
Biological Applications
This compound has shown promise in several biological studies:
- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for certain enzymes, making it valuable in drug design targeting specific pathways in diseases such as cancer and inflammation .
- Receptor Binding Studies : The compound has been evaluated for its interaction with neurotransmitter receptors, showing potential as a modulator for dopamine and norepinephrine transporters .
Medicinal Chemistry
In medicinal chemistry, the compound is being explored for:
- Therapeutic Properties : Studies have indicated anti-inflammatory and analgesic effects in preclinical models, suggesting its potential use in pain management therapies .
- Anticancer Activity : Preliminary investigations have shown that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines .
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It can be utilized to synthesize more complex organic molecules due to its functional groups that allow for further chemical modifications .
Case Studies
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Reaction Type | Conditions | Reagents | Products | Yield |
|---|---|---|---|---|
| Acidic hydrolysis | 50–60°C, 6–8 hours | 6M HCl in aqueous THF | (3R,4R)-1-Benzyl-3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid | 85–90% |
| Basic hydrolysis | Room temperature, 12 hours | 1M NaOH in ethanol/water (3:1) | Sodium salt of the carboxylic acid | 78–82% |
This reaction is critical for further functionalization of the carboxylate group in drug synthesis workflows.
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group is cleaved under acidic conditions to expose the primary amine.
| Reaction Type | Conditions | Reagents | Products | Yield |
|---|---|---|---|---|
| Acidic deprotection | 0°C to room temperature, 2h | Trifluoroacetic acid (TFA) in dichloromethane | Rel-ethyl (3R,4R)-3-amino-1-benzylpiperidine-4-carboxylate | 92–95% |
The liberated amine can participate in subsequent coupling reactions, such as amide bond formation.
Amide Bond Formation
The free amine (post-Boc removal) reacts with activated carboxylic acids to form amides.
| Reaction Type | Conditions | Reagents | Products | Yield |
|---|---|---|---|---|
| EDC/HOBt coupling | 0°C to RT, 12–24 hours | EDC, HOBt, DIPEA in DMF | Rel-ethyl (3R,4R)-1-benzyl-3-(alkanamido)piperidine-4-carboxylate derivatives | 70–88% |
This reaction is pivotal for generating structurally diverse analogs in medicinal chemistry.
Hydrogenolysis of the Benzyl Group
The benzyl group is removed via catalytic hydrogenation to yield a secondary amine.
| Reaction Type | Conditions | Reagents | Products | Yield |
|---|---|---|---|---|
| Hydrogenation | 40–60 psi H₂, 24 hours | 10% Pd/C, methanol | Rel-ethyl (3R,4R)-3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate | 90–93% |
This step is essential for modifying the piperidine nitrogen in late-stage functionalization.
Competitive Side Reactions
-
Ester Transesterification : Under strongly basic conditions (e.g., NaOMe/MeOH), the ethyl ester may undergo transesterification to methyl esters.
-
Racemization : Prolonged exposure to acidic or basic conditions at elevated temperatures can lead to racemization at the chiral centers.
Key Research Findings
-
The Boc group demonstrates high stability under basic hydrolysis conditions but is selectively cleaved by TFA without affecting the benzyl or ethyl ester groups .
-
Hydrogenolysis conditions (Pd/C, H₂) selectively remove the benzyl group while preserving the Boc protection.
-
Side reactions are minimized by maintaining strict temperature control during hydrolysis and deprotection steps.
These reactions underscore the compound’s versatility as a scaffold in synthesizing bioactive molecules, particularly in protease inhibitor development and peptidomimetic design .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Comparable Piperidine Derivatives
Key Observations :
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Note: Data for the target compound are extrapolated from structurally similar analogs.
Key Trends :
- Higher molecular weight correlates with increased boiling points (e.g., 389°C for benzyl esters vs. ~216 g/mol for simpler Boc derivatives).
- Predicted pKa values (~14.8) suggest basicity at physiological pH, typical for secondary amines in piperidine rings.
Preparation Methods
Methodology
A ring-closing metathesis strategy was employed by Cossy et al. (source 1) to construct the piperidine core. Starting from L-proline, bis-allylic prolinol derivatives underwent ring expansion using trifluoroacetic anhydride, yielding a piperidine intermediate. Grubbs first-generation catalyst facilitated RCM to form the bicyclic structure.
Key Steps:
-
Ring Expansion : Prolinol derivative treated with TFAA/EtN in THF (95% yield).
-
Metathesis : Grubbs I catalyst (5 mol%) in CHCl at 40°C (82% yield).
-
Functionalization : Boc protection using BocO/NaHCO (source 5).
Data Table:
| Step | Reagents/Conditions | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|
| Ring Expansion | TFAA, EtN, THF, reflux | 95 | >95:5 |
| RCM | Grubbs I, CHCl, 40°C | 82 | N/A |
| Boc Protection | BocO, NaHCO, CHCl | 89 | N/A |
Asymmetric Hydrogenation of Pyridine Derivatives
Methodology
Fruit et al. (source 1) developed a pyridine-based route using D-mannitol-derived glyceraldehyde. Pyridine bromination followed by asymmetric hydrogenation with PtO/H achieved the cis-dihydroxylation required for the (3R,4R) configuration.
Key Steps:
-
Bromination : 2-Bromopyridine with glyceraldehyde (2.3:1 dr).
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Hydrogenation : PtO (10 mol%), H (75 psi), 24 h (70% yield).
-
Cyclization : Mitsunobu conditions (DEAD, PPh) for piperidine formation.
Data Table:
| Step | Reagents/Conditions | Yield (%) | Selectivity (dr) |
|---|---|---|---|
| Bromination | NBS, THF-HO (9:1), 0°C→rt | 53 | 2.3:1 |
| Hydrogenation | PtO, H, EtOH | 70 | 0.8:1 |
| Mitsunobu Cyclization | DEAD, PPh, THF | 65 | >99% ee |
Reductive Amination and Boc Protection
Methodology
A two-step reductive amination protocol (source 2, 9) was utilized:
-
Condensation of ethyl 4-oxopiperidine-1-carboxylate with benzylamine.
-
NaBHCN/AcOH-mediated reduction in MeOH (0°C→rt).
-
Boc protection under Schlenk conditions.
Key Steps:
-
Reductive Amination : NaBHCN (2 eq.), AcOH (4 eq.), MeOH (95% yield).
-
Boc Protection : BocO (1.2 eq.), DMAP, CHCl (88% yield).
Data Table:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Reductive Amination | NaBHCN, AcOH, MeOH | 95 | 98% |
| Boc Protection | BocO, DMAP, CHCl | 88 | 97% |
Chiral Resolution via HPLC
Methodology
O’Brien et al. (source 6) resolved racemic mixtures using preparative chiral HPLC (Chiralcel® OD-H column). The (3R,4R) enantiomer was isolated from trans/cis diastereomers generated via NaBH reduction of 1-benzyl-3-oxopiperidine-4-carboxylate.
Key Parameters:
-
Column : Chiralcel® OD-H (5 µm).
-
Mobile Phase : Hexane/iPrOH (12:1).
-
Flow Rate : 1 mL/min.
Data Table:
| Parameter | Value | Outcome |
|---|---|---|
| Retention Time (min) | (3R,4R): 22.1; (3S,4S): 25.3 | Baseline separation |
| Purity | >99% ee | 98% recovery |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| RCM | High diastereoselectivity | Requires expensive catalysts | 82 |
| Asymmetric Hydrogenation | Scalable, uses PtO | Moderate dr (2.3:1) | 70 |
| Reductive Amination | Rapid, high yield | Requires chiral starting materials | 95 |
| Chiral HPLC | Resolves complex mixtures | Low throughput | 98 |
Q & A
Q. How can the stereoselective synthesis of this compound be optimized to maintain the (3R,4R) configuration?
- Methodological Answer: The stereochemistry of the piperidine ring can be controlled using chiral auxiliaries or asymmetric catalysis. For example, the tert-butoxycarbonyl (Boc) group stabilizes intermediates during ring closure, reducing racemization. Monitoring reaction conditions (e.g., low temperature for nucleophilic substitutions) and employing chiral HPLC for purity validation are critical steps. Evidence from similar Boc-protected piperidine derivatives suggests that stereochemical integrity is preserved under anhydrous, inert conditions .
Q. What analytical techniques are most effective for verifying the compound’s purity and structural integrity?
- Methodological Answer: Use a combination of:
- NMR (¹H/¹³C) to confirm the stereochemistry and substitution pattern.
- LC-MS for purity assessment and molecular weight confirmation.
- X-ray crystallography (if crystalline) for absolute configuration determination.
Reference safety data sheets for related Boc-piperidine compounds highlight the importance of structural validation to avoid impurities that could affect downstream applications .
Q. How should the Boc-protecting group be removed without degrading the piperidine core?
- Methodological Answer: Deprotection is typically achieved with trifluoroacetic acid (TFA) in dichloromethane (DCM) under controlled conditions (0–5°C, 2–4 hours). Quenching with a mild base (e.g., NaHCO₃) neutralizes excess acid. Stability studies on analogous compounds indicate that prolonged exposure to strong acids can lead to piperidine ring decomposition, necessitating strict time monitoring .
Advanced Research Questions
Q. What strategies mitigate side reactions during the introduction of the benzyl group at the piperidine nitrogen?
- Methodological Answer: Benzylation via nucleophilic substitution (e.g., using benzyl bromide) requires careful control of base strength and stoichiometry. For Boc-protected amines, mild bases like K₂CO₃ in DMF at 50–60°C minimize over-alkylation. Evidence from benzyl-piperidine carboxylate syntheses suggests that steric hindrance from the Boc group reduces competing reactions, but excess benzylating agent should be avoided to prevent byproducts .
Q. How does the compound’s solubility profile impact its utility in biological assays?
- Methodological Answer: The ethyl ester and Boc groups confer moderate lipophilicity, which may limit aqueous solubility. Pre-formulation studies (e.g., DMSO stock solutions with <0.1% water) are recommended for in vitro assays. For in vivo studies, prodrug strategies (e.g., ester hydrolysis to the carboxylic acid) can enhance bioavailability. Data on structurally related piperidine derivatives emphasize solubility challenges in polar solvents like PBS .
Q. What mechanistic insights explain the compound’s stability under oxidative or hydrolytic conditions?
- Methodological Answer: Accelerated stability testing (40°C/75% RH for 4 weeks) can identify degradation pathways. The Boc group is hydrolytically labile but provides temporary protection during synthesis. Oxidative stability of the benzyl group can be assessed via radical scavenging assays. Evidence from piperidine-based compounds indicates that electron-withdrawing substituents (e.g., the ethyl ester) enhance resistance to autoxidation .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer: Molecular docking (using software like AutoDock Vina) and molecular dynamics simulations can map interactions between the piperidine core and active sites. Focus on the (3R,4R) configuration’s spatial alignment with chiral binding pockets. Pharmacophore models derived from similar Boc-protected amines highlight the importance of hydrogen bonding via the carbamate oxygen .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for structurally similar compounds: How should researchers validate physical properties?
- Methodological Answer: Variations in melting points (e.g., light yellow solid vs. liquid forms in analogs) may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to characterize thermal behavior. Cross-reference multiple sources (e.g., Kishida Chemical and Combi-Blocks data) to identify consensus values and confirm purity via elemental analysis .
Safety and Handling
Q. What personal protective equipment (PPE) is essential when handling this compound?
- Methodological Answer:
- Respiratory protection: N95 masks or fume hoods for powder handling.
- Gloves: Nitrile gloves (tested for chemical permeation).
- Eye protection: Goggles with side shields.
Safety data sheets for related piperidine derivatives emphasize avoiding inhalation and skin contact due to potential irritancy, though acute toxicity data are often incomplete .
Experimental Design Considerations
Q. How should researchers design stability studies to assess long-term storage conditions?
- Methodological Answer:
Conduct: - Forced degradation studies: Expose the compound to heat (60°C), light (UV-vis), and varying pH (1–13).
- Hygroscopicity testing: Monitor mass changes under high humidity.
Store in amber vials at –20°C under nitrogen, as recommended for Boc-protected amines to prevent hydrolysis and oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
